molecular formula C23H28N4O4S2 B2942580 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898368-88-2

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2942580
CAS No.: 898368-88-2
M. Wt: 488.62
InChI Key: JFVVRSUECGLHPZ-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28N4O4S2 and its molecular weight is 488.62. The purity is usually 95%.
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Scientific Research Applications

Neuropeptide Y Y2 Receptor Antagonism

A study conducted by Bonaventure et al. (2004) investigated the in vitro pharmacological properties of a compound structurally similar to N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide. The compound, identified as JNJ-5207787, was found to be a potent and selective antagonist of the neuropeptide Y Y2 receptor. This receptor is implicated in various physiological processes, including stress response, feeding behavior, and circadian rhythms (Bonaventure et al., 2004).

Antibacterial Properties

Khalid et al. (2016) synthesized and evaluated a series of N-substituted derivatives of a compound similar in structure to the query compound. These derivatives exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research highlights the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Anticancer Activity

Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins, closely related to the query compound, against hepatocellular carcinoma cell lines. The study revealed significant cytotoxicity and potential anticancer properties, suggesting the therapeutic application of these compounds in managing liver cancer (Eldeeb et al., 2022).

Cannabinoid CB1 Receptor Modulation

Price et al. (2005) explored the pharmacology of novel compounds, including one structurally similar to the query compound, on the cannabinoid CB1 receptor. These compounds displayed allosteric modulation of the CB1 receptor, indicating potential applications in treating conditions like pain, addiction, and certain psychiatric disorders (Price et al., 2005).

Anti-Breast Cancer Activity

Al-Said et al. (2011) synthesized novel derivatives with a sulfone moiety, similar to the query compound, and evaluated their anti-breast cancer activity. Some compounds showed better activity than the reference drug, Doxorubicin, highlighting their potential as therapeutic agents in breast cancer treatment (Al-Said et al., 2011).

Future Directions

The future directions or potential applications of this compound are not specified in the available resources .

Properties

IUPAC Name

N'-[2-(1H-indol-3-yl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S2/c28-22(24-12-10-17-16-26-20-8-2-1-7-19(17)20)23(29)25-13-11-18-6-3-4-14-27(18)33(30,31)21-9-5-15-32-21/h1-2,5,7-9,15-16,18,26H,3-4,6,10-14H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVVRSUECGLHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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